![molecular formula C17H20ClNO2 B222371 3-[4-(Benzyloxy)phenoxy]pyrrolidine CAS No. 194668-52-5](/img/structure/B222371.png)

3-[4-(Benzyloxy)phenoxy]pyrrolidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

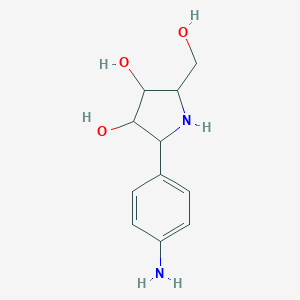

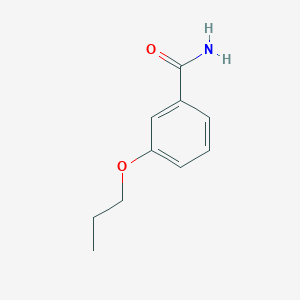

3-[4-(Benzyloxy)phenoxy]pyrrolidine is a chemical compound used in scientific research . Its unique structure allows for diverse applications, including drug synthesis, polymer production, and material science investigations. The molecular weight is 269.34 and the molecular formula is C17H19NO2 .

Synthesis Analysis

The synthesis of pyrrolidine derivatives, such as this compound, often involves ring construction from different cyclic or acyclic precursors . For instance, a copper(I)/ClickFerrophos complex catalyzed the asymmetric 1,3-dipolar cycloaddition of methyl N-benzylideneglycinates with electron-deficient alkenes to give exo-2,4,5-trisubstituted and 2,3,4,5-substituted pyrrolidines in good yields with high diastereo- and enantioselectivities .Molecular Structure Analysis

The molecular structure of this compound is characterized by a five-membered pyrrolidine ring, which is one of the nitrogen heterocycles widely used by medicinal chemists . The molecule has a molecular weight of 269.34 and a molecular formula of C17H19NO2 .Scientific Research Applications

Pyrrolidine in Drug Discovery

Pyrrolidine derivatives, including 3-[4-(Benzyloxy)phenoxy]pyrrolidine, have been widely studied for their potential in treating human diseases. The interest in these compounds stems from their structural features that allow for significant interactions with biological targets. These features include the non-planarity of the pyrrolidine ring, which enhances the molecule's three-dimensional shape and can lead to different biological profiles due to the varied spatial orientation of substituents. The stereogenicity of the pyrrolidine ring's carbons also plays a crucial role in determining the biological activity of drug candidates by influencing their binding mode to enantioselective proteins (Li Petri et al., 2021).

properties

IUPAC Name |

3-(4-phenylmethoxyphenoxy)pyrrolidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO2/c1-2-4-14(5-3-1)13-19-15-6-8-16(9-7-15)20-17-10-11-18-12-17/h1-9,17-18H,10-13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTKMKAZVKLSCPJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1OC2=CC=C(C=C2)OCC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![trans-8,9-Dihydro-8,9-dihydroxy-7,10-dimethylbenz[C]acridine](/img/structure/B222312.png)

![3-([1,3]Oxazolo[4,5-c]pyridin-2-yl)aniline](/img/structure/B222321.png)

![2-Chloro-4-{[(phenylcarbonyl)carbamothioyl]amino}benzoic acid](/img/structure/B222360.png)

![4-[(2-Chlorophenyl)methoxy]-3-methoxybenzamide](/img/structure/B222390.png)

![N-{4-[(acetylcarbamothioyl)amino]phenyl}-2-(naphthalen-2-yloxy)acetamide](/img/structure/B222403.png)

![N-[(4-bromo-2-methylphenyl)carbamothioyl]benzamide](/img/structure/B222423.png)

![Ethyl (E)-3-[(2,6-dimethoxypyrimidin-4-yl)amino]-2-[(2-methylphenyl)carbamoyl]prop-2-enoate](/img/structure/B222430.png)